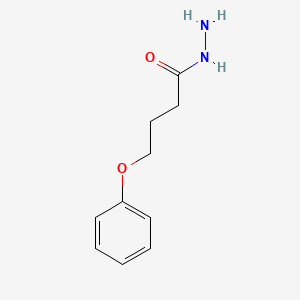
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid” is a chemical compound with the empirical formula C9H12N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of 1H-indazoles, including “this compound”, often involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered ring fused with an indazole structure . The stereochemistry of this six-membered ring resembles that of keto esters .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 180.20 . The SMILES string representation of its structure is Cn1nc(C(O)=O)c2CCCCc12 .科学的研究の応用
Applications in Disease Treatment Research
Research on structurally related compounds demonstrates their potential in treating various diseases. For example, a study on the treatment of selected skin diseases, particularly those of viral etiology, using a newly synthesized compound highlights the potential of specific chemical compounds in medical research and treatment (Wąsik et al., 1983)[https://consensus.app/papers/results-wratizolin-treatment-selected-diseases-wąsik/a6ab07bd78545967abad9bdd5e29fe74/?utm_source=chatgpt]. Similarly, investigations into the synthetic cannabinoid AMB‐FUBINACA have shown significant effects, providing insights into the biochemical interactions and potential applications of similar compounds in understanding receptor activity and drug design (Adams et al., 2017)[https://consensus.app/papers/zombie-outbreak-caused-synthetic-cannabinoid-adams/5994e1a00531511391ceee1a16a77a62/?utm_source=chatgpt].
Environmental Health and Safety
Studies on environmental exposures, such as those investigating the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), offer a glimpse into the broader implications of chemical compounds on human health and environmental safety (Silva et al., 2013)[https://consensus.app/papers/exposure-plasticizer-12cyclohexane-acid-diisononyl-silva/67c8dcd99bba5cd2b85dedb2d1df432e/?utm_source=chatgpt]. These studies are crucial for understanding how synthetic chemicals interact with biological systems and the environment, guiding safer chemical design and usage.
Biochemical Research and Mechanistic Studies
Research into the mechanisms of action of compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has provided invaluable insights into the biochemical basis of diseases like Parkinsonism (Langston et al., 1983)[https://consensus.app/papers/parkinsonism-humans-product-meperidineanalog-synthesis-langston/4ada6cce1cd851c18bfb1eb3c5d06311/?utm_source=chatgpt]. Such studies underscore the importance of chemical compounds in unraveling the pathophysiology of diseases, contributing to the development of therapeutic strategies.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8-3-2-6(9(12)13)4-7(8)5-10-11/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGZZBRUKAOSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(CC2)C(=O)O)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52834-59-0 |
Source


|
| Record name | 1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-fluorobenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2700314.png)
![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)

![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)

![N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700320.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)
![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)